molecular formula C5HF3NNaO3 B6181324 sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate CAS No. 2613386-33-5

sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate

Cat. No.: B6181324
CAS No.: 2613386-33-5
M. Wt: 203.1
InChI Key:
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Description

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to an oxazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized oxazole compounds .

Mechanism of Action

The mechanism of action of sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is unique due to its specific combination of an oxazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a different structural framework that can be exploited for designing new molecules with desired characteristics .

Properties

CAS No.

2613386-33-5

Molecular Formula

C5HF3NNaO3

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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